6-Chloro-1-(4-methylanilino)anthracene-9,10-dione
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Overview
Description
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound features a chloro group at the 6th position and a p-tolylamino group at the 1st position on the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The aminoanthracene is chlorinated at the 6th position.
Amination: The chloro group is substituted with a p-tolylamino group.
Oxidation: The anthracene core is oxidized to form the anthracene-9,10-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthraquinone: Lacks the chloro and p-tolylamino groups, resulting in different chemical properties.
6-Chloroanthraquinone: Lacks the p-tolylamino group, affecting its reactivity and applications.
1-(p-Tolylamino)anthraquinone: Lacks the chloro group, leading to different chemical behavior.
Uniqueness
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both the chloro and p-tolylamino groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
61100-65-0 |
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Molecular Formula |
C21H14ClNO2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
6-chloro-1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)15-10-7-13(22)11-17(15)20(16)24/h2-11,23H,1H3 |
InChI Key |
SYJVTXWEIAOQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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